1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)piperidine-3-carboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H26N2O2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)-3-piperidinecarboxamide is 302.199428076 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyamide Synthesis
Polyamides containing uracil and adenine side groups have been synthesized, highlighting the application of piperidine derivatives in creating materials with potential bioactivity. Hattori and Kinoshita (1979) synthesized 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methylsuccinic acid and 2-(6-aminopurin-9-yl)methylsuccinic acid through reactions involving uracil and adenine with dimethyl methylenesuccinate, subsequently leading to the creation of polyamides with molecular weights of about 1000–5000. These polyamides, especially those derived from 1,2-diaminoethane and piperazine, showed solubility in water, suggesting potential for diverse biological applications (Hattori & Kinoshita, 1979).
Aromatic Polyamides and Polyimides
The synthesis of aromatic polyamides containing ether linkages and pendant pentadecyl chains, starting from cardanol, showcases the use of piperidine derivatives in the development of materials with enhanced solubility and thermal stability. More, Pasale, and Wadgaonkar (2010) reported the synthesis of these polyamides, which could be cast into films from their N,N-dimethylacetamide solutions, indicating their potential in high-performance material applications (More, Pasale, & Wadgaonkar, 2010).
Analgesic Activity
Piperidine derivatives have been investigated for their potent analgesic properties. Van Daele et al. (1976) synthesized several 4-arylamino-4-piperidinecarboxylic acids, leading to compounds with significant analgesic activity, highlighting the therapeutic potential of piperidine derivatives in pain management (Van Daele et al., 1976).
Stereospecific Polymerization
The stereospecific polymerization of N,N-dialkylacrylamides, including piperidine derivatives, demonstrates their utility in creating polymers with specific configurations. Kobayashi et al. (1999) explored the polymerization of various N,N-dialkylacrylamides, leading to poly(N,N-dialkylacrylamides) with rich isotactic configurations. This research indicates the role of piperidine derivatives in synthesizing polymers with desirable properties for industrial and biomedical applications (Kobayashi et al., 1999).
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)piperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-7-9-15(10-8-13)19-16(21)14-6-5-11-20(12-14)17(22)18(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUFWRSIHKCIQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.